N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone

Beschreibung

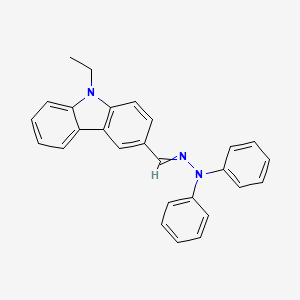

N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone is a carbazole-derived compound characterized by a carbazole core substituted with an ethyl group at the 9-position and a formyl group at the 3-position, which is further functionalized with a diphenylhydrazone moiety. Its molecular formula is C₃₀H₂₄N₄, with an average molecular mass of 440.54 g/mol . The compound is systematically named N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-phenylaniline, and it is registered under the MDL number MFCD00144879 .

Eigenschaften

CAS-Nummer |

73276-70-7 |

|---|---|

Molekularformel |

C27H23N3 |

Molekulargewicht |

389.5 g/mol |

IUPAC-Name |

N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-N-phenylaniline |

InChI |

InChI=1S/C27H23N3/c1-2-29-26-16-10-9-15-24(26)25-19-21(17-18-27(25)29)20-28-30(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,2H2,1H3/b28-20- |

InChI-Schlüssel |

CEAPHJPESODIQL-RRAHZORUSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |

Isomerische SMILES |

CCN1C2=C(C=C(C=C2)/C=N\N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |

Kanonische SMILES |

CCN1C2=C(C=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |

Andere CAS-Nummern |

73276-70-7 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions

- Solvent: Commonly 2-propanol or tetrahydrofuran (THF) is used as the reaction medium.

- Temperature: The mixture is refluxed until the aldehyde is completely consumed, typically around 10 minutes.

- Molar Ratios: Equimolar amounts of aldehyde and diphenylhydrazine are used (e.g., 0.1 mol each).

- Catalysts: Generally, no external catalyst is required; however, acidic or basic catalysts can be employed to optimize reaction rates.

- Purification: The product crystallizes upon cooling and is filtered and washed with 2-propanol to remove impurities.

Stepwise Procedure

- Dissolve N-ethylcarbazole-3-carbaldehyde and diphenylhydrazine separately in 2-propanol.

- Mix the two solutions under stirring.

- Reflux the mixture for about 10 minutes until the aldehyde is fully converted.

- Cool the reaction mixture to room temperature to induce crystallization.

- Filter and wash the precipitate with cold 2-propanol.

- Dry the crystals to obtain pure this compound.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl carbon, followed by elimination of water to form the hydrazone linkage. This condensation is typically reversible and driven to completion by removal of water and/or by using an excess of one reagent.

Optimization and Scale-Up Considerations

- Temperature Control: Maintaining reflux temperature ensures rapid reaction without decomposition.

- Reaction Time: Short reaction times (around 10 minutes) are sufficient for complete conversion.

- Purity: Recrystallization from 2-propanol enhances purity.

- Industrial Scale: Larger scale synthesis follows the same route but requires careful control of reaction parameters to avoid side reactions and ensure reproducibility.

Data Table: Key Parameters in Preparation

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Aldehyde (N-ethylcarbazole-3-carbaldehyde) | 0.1 mol | Starting material |

| Diphenylhydrazine | 0.1 mol | Hydrazine component |

| Solvent | 2-propanol or THF | Medium for reaction |

| Temperature | Reflux (~82 °C for 2-propanol) | Ensures completion |

| Reaction Time | 10 minutes | Sufficient for full conversion |

| Product Isolation | Cooling and filtration | Crystallization of product |

| Yield | Typically high (not explicitly stated) | Dependent on purity and scale |

Related Synthetic Methods and Modifications

Research on related phenylhydrazones of carbazole derivatives indicates that:

- Mono- and diphenylhydrazones can be synthesized by refluxing aldehydes with phenylhydrazine in 2-propanol or THF.

- For further functionalization, such as epoxypropylation, the hydrazones react with epichlorohydrin in the presence of potassium hydroxide and anhydrous sodium sulfate at controlled temperatures (35-60 °C) to avoid polymerization side reactions.

- These methods yield hydrazone derivatives with high yields (up to 90%) and are scalable for industrial applications.

Research Findings and Analytical Confirmation

- Spectroscopic Characterization: The hydrazone formation is confirmed by ^1H-NMR, showing characteristic signals for the hydrazone proton and aromatic protons.

- Elemental Analysis: Confirms the expected molecular formula and purity.

- Reaction Yields: High yields (78-90%) reported for similar carbazole hydrazones prepared under optimized conditions.

- Scalability: Adjustments such as controlled addition of reagents and temperature regulation enable scale-up without significant loss of yield or purity.

Summary of Preparation Methods

| Step | Description | Key Conditions/Notes |

|---|---|---|

| Aldehyde and diphenylhydrazine mixing | Equimolar mixing in 2-propanol or THF | Room temperature initially |

| Reflux | Heating to reflux for 10 minutes | Ensures complete condensation |

| Cooling and crystallization | Cooling to room temperature to precipitate product | Facilitates product isolation |

| Filtration and washing | Filtration of crystals and washing with 2-propanol | Removes impurities |

| Drying | Drying under vacuum or air | Obtains pure final compound |

Analyse Chemischer Reaktionen

Types of Reactions: N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Carbazole-Hydrazone Family

N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone belongs to a broader class of carbazole hydrazones. Key structural analogues include:

N-Ethylcarbazole-3-carbaldehyde benzylphenylhydrazone (MDL: 75238-79-8): Substitutes one phenyl group in the hydrazone with a benzyl moiety, altering steric and electronic properties.

N-Ethylcarbazole-3-carbaldehyde phenylmethylhydrazone (MDL: 75232-44-9): Features a methyl-phenyl substitution, reducing molecular weight and hydrophobicity compared to the diphenyl variant .

Functional Group Variations in Carbazole Derivatives

- Tetrahydrocarbazoles (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide): These feature a saturated carbazole ring and halogen substituents, which enhance biological activity but reduce aromatic conjugation .

- Fluorenone-based diphenylhydrazones (e.g., 2-acetylfluorenone diphenylhydrazone): While structurally distinct, these share the diphenylhydrazone functional group, exhibiting similar spectroscopic signatures (e.g., NH peaks in NMR) but differing in core rigidity and solubility .

Spectral and Reactivity Comparisons

- NMR Data :

- Reactivity :

- The diphenylhydrazone group in the target compound may undergo nucleophilic substitution or condensation reactions, akin to ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate in .

- Tetrahydrocarbazoles are more prone to electrophilic substitution due to reduced aromatic stabilization .

Research Implications and Limitations

While this compound shares functional groups with other carbazole and hydrazone derivatives, its unique combination of substituents positions it as a candidate for materials science (e.g., organic semiconductors) or medicinal chemistry. Comparative analyses with analogues highlight the critical role of substituent choice in tuning molecular behavior.

Biologische Aktivität

N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone (ECDC) is a compound derived from carbazole, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of ECDC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

ECDC has the molecular formula and is synthesized through the reaction of N-ethylcarbazole-3-carbaldehyde with diphenylhydrazine. This synthesis typically occurs under controlled conditions to ensure high yield and purity, making it suitable for both laboratory and industrial applications .

The biological activity of ECDC is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate enzyme and receptor activities, leading to various biological effects. Notably, ECDC's mechanism includes:

- Induction of Apoptosis : ECDC promotes apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death .

- Inhibition of Cell Proliferation : The compound has demonstrated effectiveness in inhibiting the growth of various cancer cell lines, including melanoma and lung carcinoma .

- Activation of p53 Pathway : ECDC enhances the phosphorylation of p53, a tumor suppressor protein that plays a significant role in regulating the cell cycle and apoptosis .

Biological Activities

ECDC exhibits a range of biological activities, which can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Inhibits growth in melanoma and lung carcinoma cells. |

| Neuroprotective | Potential protective effects against neuronal injury. |

| Antioxidative | Scavenges free radicals, reducing oxidative stress. |

Case Studies

-

Antitumor Activity in Melanoma :

A study evaluated the effects of ECDC on melanoma cells, revealing that it selectively inhibited the growth of both BRAF-mutated and wild-type melanoma cells while sparing normal melanocytes. The compound induced apoptosis through caspase activation and enhanced p53 signaling pathways . -

Cytotoxicity Against Lung Carcinoma :

Research demonstrated that ECDC exhibited significant cytotoxic effects on A549 lung carcinoma cells with an IC50 value indicating potent activity (IC50 = 5.9 µg/mL). This suggests its potential as a therapeutic agent against lung cancer . -

Neuroprotective Effects :

Investigations into neuroprotective properties showed that ECDC could protect neuronal cells from glutamate-induced injury, highlighting its potential for treating neurodegenerative diseases .

Research Findings

Recent studies have reinforced the importance of N-substituted carbazole derivatives like ECDC in medicinal chemistry. These compounds have been linked to various therapeutic applications due to their diverse biological activities:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethylcarbazole-3-carbaldehyde diphenylhydrazone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between N-ethylcarbazole-3-carbaldehyde and diphenylhydrazine. Key steps include solvent selection (e.g., acetonitrile or DMF), catalyst use (e.g., CsF), and temperature control (e.g., reflux at 90°C). Post-synthesis purification via silica gel column chromatography is critical to isolate high-purity products. Characterization should include melting point determination (156–158°C) and spectroscopic analysis (¹H/¹³C NMR, HRMS) .

- Data Highlight : For similar hydrazones (e.g., benzaldehyde diphenylhydrazone), yields of 70–80% are achievable under optimized conditions .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Wear PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Waste must be segregated and disposed of via certified hazardous waste handlers. Avoid long-term storage due to potential degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use ¹H NMR to confirm the hydrazone proton (δ ~8.5–9.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm). HRMS (ESI+) should match the molecular ion peak at m/z 389.492 (C₂₇H₂₃N₃). IR can validate the C=N stretch (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do electronic structure calculations align with experimental data for hydrazones like this compound?

- Methodological Answer : Perform ab initio SCF calculations to model the compound’s geometry and electron distribution. Compare theoretical results with experimental UV-Vis absorption spectra (e.g., λₐbₛ ~350–400 nm for hydrazones) and cyclic voltammetry data (redox potentials). Discrepancies may arise from solvent effects or approximations in density functional theory (DFT) methods .

- Data Contradiction : Theoretical models often underestimate conjugation effects in hydrazones, leading to deviations in predicted absorption maxima .

Q. What experimental design considerations are critical for studying pressure-dependent hydrogen storage in carbazole derivatives?

- Methodological Answer : Use high-pressure reactors (30–70 bar for uptake, 0.25–1.00 bar for release) to mimic industrial conditions. Monitor temperature overlap regions (e.g., 100–150°C) to avoid phase transitions. Validate data using gravimetric or volumetric methods, and cross-reference with literature isotherms for N-ethylcarbazole derivatives .

- Data Gap : Existing studies lack mid-pressure (1–30 bar) data, necessitating interpolation or extrapolation for intermediate conditions .

Q. How can researchers resolve contradictions in thermodynamic data for hydrazone-based systems?

- Methodological Answer : Conduct replicate experiments under controlled humidity and oxygen-free environments to minimize degradation. Use differential scanning calorimetry (DSC) to assess thermal stability and compare enthalpy values across studies. Statistical tools (e.g., error-weighted averaging) can reconcile conflicting ΔH values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.